Positional Isomer Specificity: 4-Methylbenzamide vs. 2-Methylbenzamide SAR
The target compound (4-methylbenzamide, CAS 606103-09-7) and its 2-methyl positional isomer (CAS 606103-17-7) share identical molecular formula (C22H23ClN2O3) and molecular weight (398.88 g/mol) . However, the methyl group position on the benzamide ring alters the spatial orientation of the terminal aromatic moiety, which has been shown in analogous quinoline–benzamide series to affect hydrogen-bonding geometries and π-stacking interactions with target proteins [1]. In related quinoline derivatives, moving substituents from the 4- to the 2-position has been reported to modulate antimicrobial potency against B. subtilis by up to 2–4-fold [1]. Direct comparative bioactivity data between the 4-methyl and 2-methyl isomers are not yet publicly available in peer-reviewed literature, representing a key data gap that procurement decisions must account for.
| Evidence Dimension | Positional isomer identity and predicted impact on target binding |
|---|---|
| Target Compound Data | 4-methylbenzamide (para-substituted); CAS 606103-09-7; MW 398.88; C22H23ClN2O3 |
| Comparator Or Baseline | 2-methylbenzamide (ortho-substituted); CAS 606103-17-7; MW 398.88; C22H23ClN2O3 |
| Quantified Difference | No direct bioactivity head-to-head data available; structural difference in methyl position predicted to alter steric and electronic profiles based on class-level SAR |
| Conditions | Structural comparison based on CAS registry data and molecular formula; class-level SAR inference from quinoline benzamide literature [1] |
Why This Matters
Procurement of the incorrect positional isomer could yield divergent biological results, yet commercial suppliers may not explicitly differentiate between these isomers in generic listings, making CAS-specific ordering essential.
- [1] Özcan, E., et al. (2014). Synthesis, crystal structure, ABTS radical-scavenging activity, antimicrobial and docking studies of some novel quinoline derivatives. Journal of Molecular Structure, 1076, 639-650. Available at: https://core.ac.uk/display/81961629 View Source
